molecular formula C18H13N B14156796 Benzo[c]phenanthren-6-amine CAS No. 4176-52-7

Benzo[c]phenanthren-6-amine

Cat. No.: B14156796
CAS No.: 4176-52-7
M. Wt: 243.3 g/mol
InChI Key: PBPXAXKVIYCGAW-UHFFFAOYSA-N
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Description

Benzo[c]phenanthren-6-amine (CAS: 4176-52-7) is a polycyclic aromatic amine with the molecular formula C₁₈H₁₃N and a molecular weight of 243.30 g/mol . Its structure consists of a phenanthrene core fused with a benzene ring, with an amine group (-NH₂) substituted at the 6th position (Figure 1). This compound is of significant interest in medicinal chemistry due to its structural resemblance to bioactive alkaloids and polycyclic aromatic hydrocarbons (PAHs), which are known for their anticancer, antimicrobial, and photoelectronic properties .

Preparation Methods

Historical Context and Early Synthetic Approaches

The foundational synthesis of aminobenzo[c]phenanthrenes dates to mid-20th-century studies, which established regioselective amination strategies. Early routes relied on Friedel-Crafts acylation followed by reductive amination, though yields were modest (<30%) due to competing side reactions. For instance, nitration of benzo[c]phenanthrene at position 6, followed by catalytic hydrogenation, produced the 6-amine derivative but required stringent temperature control to avoid over-reduction. These methods were limited by poor functional group tolerance and low scalability, prompting the development of modern catalytic and photochemical techniques.

Contemporary Synthesis Strategies

One-Pot Multi-Component Condensation

A robust one-pot synthesis (55% global yield) involves sequential isocyanate formation, cyclohexene addition, and acid-mediated cyclization. Starting with 1-naphthylamine and triphosgene, 6-alkoxy-1-naphthylisocyanate intermediates are generated in situ. Subsequent reaction with 1-N-morpholino-1-cyclohexene yields amides, which undergo HCl-catalyzed cyclization at 80°C to form 7,8,9,10-tetrahydrobenzo[c]phenanthridin-6(5H)-ones. Aromatization via DDQ oxidation and chlorination with PCl5 produces 6-chloro intermediates, which are displaced by dimethylaminoalkylamines to furnish 6-amino derivatives. This method’s efficiency stems from avoiding intermediate purification, though stoichiometric chlorinating agents pose handling challenges.

Oxidative Photocyclization of Stilbene Analogues

Heck coupling of bromostilbenes with acrylamides, followed by UV irradiation (λ = 350 nm) in the presence of iodine, generates benzo[c]phenanthrene ketones. For example, 2-iodo-N-phenylacrylamide reacts with 1-bromo-2-vinylnaphthalene under Pd(OAc)₂ catalysis to form a tetracyclic ketone. Reductive amination with primary amines (e.g., benzylamine) and NaBH4 converts the ketone to 6-amine derivatives in 65–78% yield. This approach enables precise control over helical chirality, critical for optoelectronic applications, but requires specialized photochemical equipment.

Functionalization and Derivatization

Post-synthetic modifications expand the utility of benzo[c]phenanthren-6-amine:

  • Alkylation : Treatment with alkyl halides (R-X) in DMF/K₂CO₃ yields N-alkylated derivatives, though steric hindrance at position 6 limits reactivity.
  • Acylation : Acetic anhydride/pyridine acetylates the amine, enhancing solubility for HPLC analysis.
  • Cross-Coupling : Pd-catalyzed Sonogashira reactions with terminal alkynes introduce ethynyl groups, enabling conjugation to biomolecules.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • NMR : ¹H NMR (CDCl₃) of 6-amino derivatives shows a singlet at δ 5.2 ppm (NH₂) and aromatic multiplet (δ 7.1–8.3 ppm). ¹³C NMR confirms quaternary carbons adjacent to the amine at δ 142–145 ppm.
  • Mass Spectrometry : ESI-MS ([M+H]⁺ m/z = 284.1) aligns with theoretical molecular weight (283.3 g/mol).
  • UV-Vis : λₐbs = 320 nm (ε = 12,500 M⁻¹cm⁻¹) indicates extended π-conjugation.

Purity Assessment

HPLC (C18 column, acetonitrile/water gradient) resolves synthetic intermediates with ≥95% purity. Residual triphosgene byproducts are undetectable (<0.1%) via GC-MS.

Biological Relevance and Cytotoxic Activity

This compound derivatives exhibit potent cytotoxicity against L1210 murine leukemia (IC₅₀ = 0.8–2.4 µM) by stabilizing topoisomerase I/II-DNA cleavage complexes. Structure-activity relationships reveal that N,N-dimethylaminopropyl side chains enhance cellular uptake, while bulkier substituents reduce potency. In Hep-2 cells, secondary amines derived from reductive amination show 70% viability inhibition at 10 µM via mitochondrial apoptosis.

Chemical Reactions Analysis

Benzo[c]phenanthren-6-amine undergoes various chemical reactions, including:

Scientific Research Applications

Benzo[c]phenanthren-6-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzo[c]phenanthren-6-amine involves its interaction with cellular components, leading to cytotoxic effects. It can form adducts with DNA, causing mutations and potentially leading to carcinogenesis. The compound’s ability to induce apoptosis in cancer cells is linked to its interaction with molecular targets such as p53 protein and PARP-1 .

Comparison with Similar Compounds

Key Properties :

  • Topological Polar Surface Area : 26 Ų (indicative of moderate polarity) .
  • LogP : 5.31 (high lipophilicity, suggesting strong membrane permeability) .

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

Table 1 compares Benzo[c]phenanthren-6-amine with analogous polycyclic aromatic amines:

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features LogP Bioactivity
This compound 4176-52-7 C₁₈H₁₃N 243.30 Fused 4-ring system, amine at position 6 5.31 Not explicitly reported (potential anticancer)
1-Aminopyrene 1606-67-3 C₁₆H₁₁N 217.27 Pyrene core, amine at position 1 4.89 Mutagenic, environmental pollutant
2-Aminoanthracene 613-13-8 C₁₄H₁₁N 193.25 Anthracene core, amine at position 2 3.98 Carcinogenic, used in dye synthesis
9-Aminophenanthrene 947-73-9 C₁₄H₁₁N 193.25 Phenanthrene core, amine at position 9 4.25 Antitumor activity (moderate)
Phenanthren-3-amine 1892-54-2 C₁₄H₁₁N 193.25 Phenanthrene core, amine at position 3 4.10 Limited bioactivity data

Structural Insights :

  • This compound’s fused four-ring system distinguishes it from smaller PAHs like anthracene or phenanthrene derivatives.
  • The position of the amine group significantly impacts reactivity and bioactivity. For example, 1-Aminopyrene’s mutagenicity is linked to its planar structure and amine placement, which facilitate DNA intercalation .

Advantages of Gold Catalysis :

  • Avoids hazardous reagents (e.g., diazomethane) .
  • Enables modular construction of complex frameworks, as seen in this compound analogs .

Mechanistic Considerations :

  • The extended aromatic system in this compound may enhance intercalation into DNA or inhibition of topoisomerases, analogous to anthracycline antibiotics .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for Benzo[c]phenanthren-6-amine, and how can reductive amination be optimized for its production?

  • Methodology : Reductive amination is a common approach for synthesizing aromatic amines. For example, formaldehyde and 2-phenylethylamine can react under catalytic hydrogenation to form N-methyl derivatives, as demonstrated in analogous amine syntheses . Allyl tributyl stannane reagents may also facilitate selective coupling reactions, as seen in the synthesis of benzyl-(1-phenyl-but-3-enyl)-amine . Optimization involves adjusting stoichiometry, temperature, and catalyst choice (e.g., Pd/C or Raney Ni) to maximize yield.

Q. How can researchers determine the physical properties (e.g., boiling point, molar refractivity) of this compound experimentally?

  • Methodology : Use techniques like differential scanning calorimetry (DSC) for melting point analysis and gas chromatography (GC) coupled with mass spectrometry (MS) for purity assessment. Reference NIST Chemistry WebBook data for analogous compounds (e.g., Benzenamine derivatives) to predict properties such as boiling points and molar refractivity .

Q. What analytical methods are recommended for detecting this compound in environmental samples?

  • Methodology : Employ GC-MS for volatile derivatives or high-performance liquid chromatography (HPLC) with fluorescence detection for enhanced sensitivity. Solid-phase extraction (SPE) can pre-concentrate samples, as validated in studies on benz[a]anthracene derivatives . Cross-validate results using isotope dilution mass spectrometry to minimize matrix interference .

Advanced Research Questions

Q. How do redox cycles involving this compound contribute to oxidative stress in biological systems?

  • Methodology : Investigate the compound’s redox behavior using cyclic voltammetry to identify oxidation-reduction potentials. Monitor hydrogen peroxide (H₂O₂) production via fluorometric assays during autooxidation, as observed in benzo[a]pyrene-6,12-dione studies . Pair with cellular assays (e.g., glutathione depletion assays) to quantify oxidative stress in vitro.

Q. What strategies resolve contradictions in reported solubility data for this compound across different solvents?

  • Methodology : Conduct systematic solubility studies using the shake-flask method under controlled temperature and pH. Compare results with computational predictions via COSMO-RS (Conductor-like Screening Model for Real Solvents). Reference IUPAC solubility databases for structurally similar compounds, such as benzofuran-2-yl imidazo derivatives, to identify trends .

Q. How can the compound’s interaction with DNA be characterized to assess its genotoxic potential?

  • Methodology : Use UV-vis spectroscopy and circular dichroism (CD) to study binding affinity and conformational changes in DNA. Employ comet assays or γ-H2AX foci staining in cell cultures to detect DNA strand breaks. Cross-reference with toxicological profiles of analogous amines (e.g., 6-APB) to infer mechanisms .

Q. What advanced spectral techniques elucidate the electronic structure of this compound?

  • Methodology : Apply time-resolved fluorescence spectroscopy to study excited-state dynamics. Use density functional theory (DFT) calculations to correlate experimental UV-vis and NMR spectra with electronic transitions. PubChem’s computed InChI and molecular orbital data for benzofuran-imidazo-phthalazinamine derivatives provide a template for analysis .

Q. Methodological Notes

  • Data Validation : Cross-check experimental results with authoritative databases (e.g., NIST, PubChem) to ensure accuracy .
  • Contradiction Management : Replicate studies under identical conditions and use meta-analysis tools to resolve discrepancies in literature .
  • Biological Assays : Prioritize in vitro models (e.g., hepatic microsomes) for metabolic profiling before advancing to in vivo studies .

Properties

CAS No.

4176-52-7

Molecular Formula

C18H13N

Molecular Weight

243.3 g/mol

IUPAC Name

benzo[c]phenanthren-6-amine

InChI

InChI=1S/C18H13N/c19-17-11-13-6-2-4-8-15(13)18-14-7-3-1-5-12(14)9-10-16(17)18/h1-11H,19H2

InChI Key

PBPXAXKVIYCGAW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C4=CC=CC=C4C=C3N

Origin of Product

United States

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